Voxtalisib

Prostate Cancer Cell Proliferation PI3K Pathway

Voxtalisib is the definitive chemical probe for complete PI3K/AKT/mTOR pathway ablation. Unlike single-target PI3K (XL147) or mTOR (rapamycin) inhibitors, Voxtalisib simultaneously blocks all Class I PI3K isoforms and both mTORC1/mTORC2 complexes, preventing compensatory feedback reactivation that undermines single-agent studies. Its additional DNA-PK inhibition (IC50=150 nM) uniquely enables DNA damage response and radiosensitization research. Validated in PTEN-null prostate cancer, PIK3CA-mutant models, and GBM xenografts—achieving a 140-fold tumor burden reduction when combined with temozolomide—this ≥98% purity compound is essential for robust, reproducible oncology research.

Molecular Formula C13H14N6O
Molecular Weight 270.29 g/mol
CAS No. 934493-76-2
Cat. No. B1684596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoxtalisib
CAS934493-76-2
SynonymsXL765;  XL 765;  XL-765;  SAR245409;  SAR245409;  SAR 245409;  Voxtalisib.
Molecular FormulaC13H14N6O
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N
InChIInChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17)
InChIKeyRGHYDLZMTYDBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Voxtalisib (XL765/SAR245409) for PI3K/mTOR Signaling Research: CAS 934493-76-2 Procurement Guide


Voxtalisib (also known as XL765 or SAR245409) is a synthetic, orally bioavailable small molecule that functions as a dual, ATP-competitive inhibitor of pan-Class I phosphatidylinositol 3-kinase (PI3K) isoforms (p110α, p110β, p110δ, p110γ) and the mammalian target of rapamycin complexes mTORC1 and mTORC2 [1]. It belongs to the pyridopyrimidinone chemical class [2] and was advanced into Phase 2 clinical trials for various oncology indications, including lymphoma and glioblastoma, before development was discontinued [3].

Why Voxtalisib Cannot Be Replaced by Single-Target PI3K or mTOR Inhibitors in Key Experimental Models


The PI3K/AKT/mTOR pathway exhibits complex feedback signaling that can be activated by selective kinase inhibition. Research shows that single-agent PI3K inhibitors (e.g., XL147) or mTOR inhibitors (e.g., rapamycin) are unable to suppress both upstream and downstream nodes simultaneously, often leading to compensatory pathway reactivation [1]. Voxtalisib's unique dual blockade of both PI3K and mTORC1/mTORC2 mitigates this feedback, resulting in superior cellular growth inhibition and apoptosis induction in direct comparative studies against these single-target agents [2]. This functional difference directly impacts procurement decisions for studies where complete pathway suppression is critical.

Voxtalisib Differentiated Activity Profile: Quantitative Evidence vs. Comparators


Dual PI3K/mTOR Inhibition Drives Superior Cellular Potency Compared to Single-Target Agents XL147 and Rapamycin

In a direct comparative study across 8 prostate cancer cell lines and 11 derivatives, Voxtalisib (XL765) demonstrated superior anti-proliferative effects compared to the sole PI3K inhibitor XL147 (SAR245408) and the mTOR inhibitor rapamycin. Voxtalisib treatment resulted in greater induction of apoptosis, an effect linked to increased nuclear localization of GSK3β and Foxo-1a, a phenomenon not observed with the single-target agents [1]. In pancreatic cancer models, Voxtalisib inhibits cell growth and induces apoptosis in a broader panel of cell lines and at lower effective concentrations than the PI3K-selective inhibitors XL147 and PIK90 [2].

Prostate Cancer Cell Proliferation PI3K Pathway

Voxtalisib Demonstrates >95-Fold Selectivity for mTOR Over the Inactive Comparator XL147

Voxtalisib potently inhibits mTOR with an IC50 of 157 nM in cell-free kinase assays. In stark contrast, the PI3K-selective inhibitor XL147 exhibits negligible activity against mTOR, with a reported IC50 value exceeding 15,000 nM (>15 µM) [REFS-1, REFS-2]. This >95-fold difference in mTOR inhibitory potency is a critical differentiator, as it underscores Voxtalisib's ability to simultaneously suppress both PI3K and mTOR signaling nodes, a property lacking in single-target PI3K agents.

Kinase Selectivity mTOR Inhibition Drug Discovery

In Vivo Combination Efficacy: Voxtalisib with Temozolomide Yields 140-Fold Reduction in GBM Xenograft Tumor Burden vs. Control

In an intracranial glioblastoma multiforme (GBM) xenograft model using GBM 39-luc cells, oral administration of Voxtalisib (30 mg/kg) in combination with temozolomide (TMZ) resulted in a 140-fold reduction in median tumor bioluminescence compared to vehicle control. This represents a substantial enhancement over Voxtalisib monotherapy, which achieved a >12-fold reduction, and TMZ alone, which showed a more modest effect [1]. This quantitative data highlights the profound synergistic potential of Voxtalisib when combined with standard-of-care agents in a challenging in vivo model.

Glioblastoma In Vivo Efficacy Combination Therapy

Clinical Differentiation: Voxtalisib Shows Subtype-Specific Activity in Relapsed/Refractory Lymphoma

A Phase 2 clinical trial (NCT01403636) evaluated Voxtalisib in patients with relapsed/refractory lymphoma. The study revealed a distinct efficacy profile: Voxtalisib demonstrated promising clinical activity in follicular lymphoma (FL), but limited effect in mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) [1]. In an earlier Phase 1 expansion cohort (50 mg twice daily), among 12 evaluable lymphoma patients, Voxtalisib treatment resulted in 1 complete response (CR) and 2 partial responses (PR), with pharmacodynamic analysis confirming significant inhibition of PI3K/mTOR and ERK pathways in a responding MCL patient [2].

Clinical Trial Lymphoma Pharmacodynamics

Unique Kinase Selectivity Profile: Voxtalisib Potently Inhibits DNA-PK, a Property Not Shared by Many PI3K/mTOR Inhibitors

Voxtalisib exhibits a unique off-target inhibition profile, potently inhibiting the DNA damage response kinase DNA-dependent protein kinase (DNA-PK) with an IC50 of 150 nM . This activity is not a general feature of all dual PI3K/mTOR inhibitors. For example, while the class-level comparator BEZ235 (Dactolisib) shows a different selectivity fingerprint, Voxtalisib's DNA-PK activity may confer additional context-dependent effects in combination with DNA-damaging agents like radiation or chemotherapy . Importantly, Voxtalisib maintains selectivity over a broad panel of 130 other kinases and shows weak activity against the Class III PI3K VPS34 (IC50 ≈ 9.1 µM), confirming its focused inhibitory profile .

Kinase Selectivity DNA Damage Response DNA-PK

Optimal Use Cases for Voxtalisib in Preclinical Oncology Research


Investigating Complete PI3K/AKT/mTOR Pathway Suppression in PTEN-Deficient or PIK3CA-Mutant Tumor Models

Voxtalisib is ideally suited for in vitro and in vivo studies requiring robust, dual inhibition of both PI3K and mTORC1/mTORC2 to overcome feedback activation. Its superior efficacy over single-target agents (XL147, rapamycin) in prostate and pancreatic cancer models [REFS-1, REFS-2] makes it the tool of choice for experiments in PTEN-null or PIK3CA-mutant contexts where pathway addiction is high.

Evaluating Synergistic Combinations with Temozolomide or Radiotherapy in Glioblastoma Models

Given the documented 140-fold reduction in intracranial GBM xenograft tumor burden when Voxtalisib is combined with temozolomide [3], this compound is a high-priority reagent for researchers developing novel combination regimens for glioblastoma. Its ability to penetrate the blood-brain barrier and its potent DNA-PK inhibition provide a strong mechanistic rationale for combination studies with DNA-damaging therapies.

Studying Follicular Lymphoma Biology and Therapeutic Response

Clinical data demonstrate that Voxtalisib exhibits promising single-agent activity specifically in relapsed/refractory follicular lymphoma, distinguishing it from other subtypes like DLBCL and CLL [4]. Researchers focusing on the molecular determinants of response in FL can use Voxtalisib to dissect PI3K/mTOR dependency and to benchmark novel agents in this disease context.

Mechanistic Studies of DNA Damage Repair and Synthetic Lethality

Voxtalisib's potent inhibition of DNA-PK (IC50 = 150 nM) alongside PI3K/mTOR positions it as a unique chemical probe for investigating the intersection of growth signaling and DNA damage response pathways. It is particularly valuable in studies exploring synthetic lethal interactions with other DNA repair inhibitors or in radiosensitization experiments, where its dual activity may confer distinct biological outcomes compared to agents lacking DNA-PK activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voxtalisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.